molecular formula C7H11NO5 B571905 6-Oxa-1-azaspiro[3.3]heptane oxalate CAS No. 1359655-43-8

6-Oxa-1-azaspiro[3.3]heptane oxalate

Cat. No. B571905
M. Wt: 189.167
InChI Key: ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane oxalate is a chemical compound . It is often used as an intermediate in pharmaceutical and chemical synthesis .


Synthesis Analysis

There is a practical and scalable two-step process for the synthesis of a similar compound, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate of the potent antibiotic drug candidate TBI-223 .


Molecular Structure Analysis

The molecular formula of 6-Oxa-1-azaspiro[3.3]heptane oxalate is C7H11NO5 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 189.17 .

Scientific Research Applications

  • Pharmaceutical and Chemical Synthesis

    • Summary of Application : “6-Oxa-1-azaspiro[3.3]heptane oxalate” is used as an intermediate in pharmaceutical and chemical synthesis . It plays a crucial role in the production of various drugs and chemicals.
  • Improved Synthesis
    • Summary of Application : An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product .
    • Methods of Application : This involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .
    • Results or Outcomes : With these improved properties, access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane has been enabled .
  • Drug Development
    • Summary of Application : The 6-oxa-2-azaspiro[3.3]heptane fragment has been used as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Safety And Hazards

6-Oxa-1-azaspiro[3.3]heptane oxalate is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The compound is used as an intermediate in the synthesis of pharmaceuticals . A related compound, 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, is a key intermediate of the antibiotic drug candidate TBI-223, which is currently under development .

properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.3]heptane oxalate

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